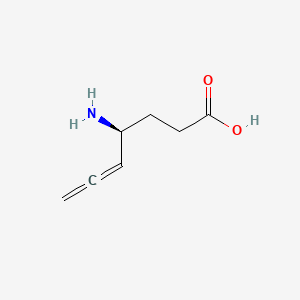
(4S)-4-amino-5,6-heptadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-amino-5,6-heptadienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Chemical Structure and Properties
- Molecular Formula : C₇H₉NO₂
- Molecular Weight : 141.17 g/mol
(4S)-4-amino-5,6-heptadienoic acid functions primarily as an inhibitor of GABA transaminase (GABA-T), an enzyme critical for the metabolism of gamma-aminobutyric acid (GABA). By inhibiting GABA-T, this compound increases GABA levels in the brain, enhancing inhibitory neurotransmission and exerting anticonvulsant effects .
Scientific Research Applications
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a reagent in various organic reactions due to its unique structure, allowing for diverse chemical transformations.
- Biology
- Medicine
Anticonvulsant Activity
A study demonstrated that administration of this compound effectively reduced seizure activity in mice subjected to 3-mercaptopropionic acid-induced seizures. The compound was found to be approximately five times more potent than vigabatrin, another known GABA-T inhibitor. The effective dose was identified as 150 mg/kg for complete protection against seizures .
Comparison with Other Antiepileptic Drugs
The anticonvulsant efficacy of this compound was compared with other drugs such as vigabatrin and gabapentin. While vigabatrin requires larger doses due to poor GABA-T inhibition and blood-brain barrier penetration issues, this compound demonstrated a more favorable profile with lower effective doses and fewer side effects .
Data Table: Comparison of Anticonvulsant Efficacy
| Compound | ED50 (i.p.) | ED50 (oral) | Mechanism of Action |
|---|---|---|---|
| This compound | 60 mg/kg | 70 mg/kg | GABA-T inhibition |
| Vigabatrin | Varies | High doses | GABA-T inhibition |
| Gabapentin | N/A | N/A | GABA analog |
Propriétés
Numéro CAS |
89825-31-0 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
InChI |
InChI=1S/C7H11NO2/c1-2-3-6(8)4-5-7(9)10/h3,6H,1,4-5,8H2,(H,9,10)/t6-/m1/s1 |
Clé InChI |
XWILORJMRMFKPM-ZCFIWIBFSA-N |
SMILES |
C=C=CC(CCC(=O)O)N |
SMILES isomérique |
C=C=C[C@H](CCC(=O)O)N |
SMILES canonique |
C=C=CC(CCC(=O)O)N |
Synonymes |
4-amino-5,6-heptadienoic acid MDL 72483 MDL-72483 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















